3-Methyl-1H-indole-2-carbaldehyde
Overview
Description
3-Methyl-1H-indole-2-carbaldehyde, also known as 3-Methylindole-2-carbaldehyde, is a chemical compound with the empirical formula C10H9O . It has a molecular weight of 145.18 .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 3-Methyl-1H-indole-2-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indole-2-carbaldehyde can be represented by the empirical formula C10H9O .Chemical Reactions Analysis
The review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1H-indole-2-carbaldehyde include a melting point of 140-142 °C and it is stored at a temperature of 2-8°C .Scientific Research Applications
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Multicomponent Reactions (MCRs) in Pharmaceutical Chemistry
- Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules .
- Methods of Application : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
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Synthesis of Biologically Active Compounds
- Summary of the Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .
Future Directions
The field of multicomponent reactions, including those involving 1H-indole-3-carbaldehyde and its derivatives, awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
3-methyl-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSUORIVDBPKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298761 | |
Record name | 3-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indole-2-carbaldehyde | |
CAS RN |
5257-24-9 | |
Record name | 5257-24-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5257-24-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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